molecular formula C10H4Cl4 B126546 1,2,3,8-Tetrachloronaphthalene CAS No. 149864-81-3

1,2,3,8-Tetrachloronaphthalene

Cat. No. B126546
M. Wt: 265.9 g/mol
InChI Key: UVMHXYSILPJXPK-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is a type of polychlorinated naphthalene (PCN), which are compounds known for their persistence in the environment and potential toxicity. These compounds, including 1,2,3,8-tetrachloronaphthalene, are of concern due to their classification as Persistent Organic Pollutants (POPs) .

Synthesis Analysis

The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 1,4,5,8-tetrachloro derivatives can be prepared from alkyl naphthalenes, which are then used to enhance the donor strength and solubility for further complexation . Another method involves the chlorination of α-tetralones to produce chloronaphthalenes, which can be further modified to obtain the desired chlorination pattern .

Molecular Structure Analysis

The molecular structure of chlorinated naphthalenes can be influenced by steric repulsion due to the presence of bulky halogen atoms. For example, the crystal structure of 1,4,5,8-tetrabromonaphthalene, a related compound, shows a twisted conformation induced by steric repulsion . This suggests that similar steric effects could be present in 1,2,3,8-tetrachloronaphthalene, affecting its molecular geometry and properties.

Chemical Reactions Analysis

Chlorinated naphthalenes can undergo various chemical reactions, including photochemical chlorination, which can lead to a mixture of dichlorides and further chlorinated products . The chlorination of dichloronaphthalenes can result in different tetrachloride isomers, depending on the reaction conditions and the presence of intramolecular non-bonding repulsions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,8-tetrachloronaphthalene are not explicitly detailed in the provided papers. However, the general characteristics of PCNs include low solubility in water, high lipid solubility, and resistance to biodegradation, which contribute to their persistence in the environment . The presence of chlorine atoms also affects the compound's reactivity and its ability to participate in further chemical transformations, such as dechlorination or complexation .

Scientific Research Applications

Prenatal Toxicity and Maternal-Fetal Distribution

1,2,3,8-Tetrachloronaphthalene (1,2,3,8-TeCN), as part of the polychlorinated naphthalenes (PCNs) group, has been studied for its prenatal toxicity and maternal-fetal distribution. A study on Wistar rats showed that after administration of 1,2,3,8-TeCN, it concentrated highly in maternal adipose tissue and other organs, penetrated the blood-brain barrier and placenta, but did not cause maternal toxicity or embryotoxicity. However, fetotoxic effects were observed at non-toxic doses for dams, including effects on sternum ossification and enlargement of the renal pelvis in offspring (Kilanowicz et al., 2019).

Environmental Effects on Phosphorescence

The phosphorescence of 1,2,3,8-Tetrachloronaphthalene has been studied to understand its environmental effects. The research found that the resolution of its phosphorescence improves when changing from glassy solution to mixed crystals, indicating sensitivity to the crystal host (Giachino & Georger, 1982).

GC × GC qMS Analysis in Halowax Formulations

Comprehensive two-dimensional GC (GC × GC) analysis of 1,2,3,8-Tetrachloronaphthalene and other isomers in Halowax formulations has been conducted. This study utilized non-polar and shape selective columns for separation of isomers in technical chloronaphthalene Halowax formulations, demonstrating the capabilities of GC × GC in analyzing complex mixtures (Łukaszewicz et al., 2007).

Naphthalene Dichloride and Derivatives

Research on the chlorination of naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, has provided insights into the preparation and structure of related compounds. This includes the study of the transformation of 1,5-dichloronaphthalene into various chlorinated derivatives, elucidating the chemical processes and molecular structures involved (Mare & Suzuki, 1968).

Spatial Distribution in Air Over the Great Lakes

The spatial distribution of polychlorinated naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, in air over the Great Lakes has been analyzed. This study highlights the environmental presence and behavior of these compounds, contributing to our understanding of their environmental impact and distribution patterns (Helm et al., 2003).

Safety And Hazards

Exposure to 1,2,3,8-Tetrachloronaphthalene may cause acneform dermatitis, headache, fatigue, anorexia, and vertigo. It may also cause jaundice and other symptoms of liver failure . It is toxic by ingestion, inhalation, and skin absorption, and it is a strong irritant .

properties

IUPAC Name

1,2,3,8-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHXYSILPJXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335269
Record name 1,2,3,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,8-Tetrachloronaphthalene

CAS RN

149864-81-3
Record name 1,2,3,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Yin, S Liu, X Wang, D Chen… - Journal of the Chinese …, 2003 - Wiley Online Library
Molecular structures of polychlorinated naphthalenes were numerically described with a simple but efficient encoding method. Correspondingly a set of structural parameters were …
Number of citations: 2 onlinelibrary.wiley.com
J Olivero-Verbel, R Vivas-Reyes… - Journal of Molecular …, 2004 - Elsevier
Polychlorinated naphthalenes (PCNs) are planar compounds with molecular structure similar to dioxins. PCNs induce different biochemical changes by activating cellular aryl …
Number of citations: 30 www.sciencedirect.com
J Olivero, K Kannan - Journal of Chromatography A, 1999 - Elsevier
A quantitative structure–retention relationship (QSRR) model has been developed for the gas chromatographic relative retention indices (RRis) of 62 polychlorinated naphthalene (PCN…
Number of citations: 51 www.sciencedirect.com
T Puzyn, A Mostrąg, J Falandysz, Y Kholod… - Journal of hazardous …, 2009 - Elsevier
Since the important physicochemical data for chloronaphtalenes (PCNs) are still scarce, we have predicted water solubility (logS) of all 75 congeners with the Quantitative Structure–…
Number of citations: 46 www.sciencedirect.com
P Waz, D Bielinska-Waz - MATCH Communications in …, 2013 - match.pmf.kg.ac.rs
Frequencies and intensities of molecular spectra are used to construct a new kind of molecular descriptors. In this work two kinds of descriptors have been defined: one is a linear …
Number of citations: 10 match.pmf.kg.ac.rs
G Suzuki, C Michinaka, H Matsukami, Y Noma… - Chemosphere, 2020 - Elsevier
Here, we characterized the dioxin-like activities of 42 polychlorinated naphthalenes (PCNs) and 6 technical Halowax formulations by using the DR-CALUX (dioxin-responsive …
Number of citations: 26 www.sciencedirect.com
WE Acree Jr, JR Powell, D Voisinet… - Physics and Chemistry …, 1995 - Taylor & Francis
Melting point temperatures of select polychloronaphthalenes (PCNs) and polychlorophenanthrenes (PCPs) are compiled from the published chemical literature for use in conjunction …
Number of citations: 2 www.tandfonline.com

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